molecular formula C10H14O3 B13608233 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid

Cat. No.: B13608233
M. Wt: 182.22 g/mol
InChI Key: DMMQSGDSBDKZBN-UHFFFAOYSA-N
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Description

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a carboxylic acid group and a ketone group in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the ketone and carboxylic acid allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-6-oxospiro[3.3]heptane-2-methanol: Similar spirocyclic structure with a hydroxyl group instead of a carboxylic acid.

    1,1-Dimethyl-6-oxospiro[3.3]heptane-2-amine: Similar spirocyclic structure with an amino group instead of a carboxylic acid.

Uniqueness

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its spirocyclic structure also imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7,7-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)7(8(12)13)5-10(9)3-6(11)4-10/h7H,3-5H2,1-2H3,(H,12,13)

InChI Key

DMMQSGDSBDKZBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC12CC(=O)C2)C(=O)O)C

Origin of Product

United States

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